molecular formula C12H5Cl2N3O4S B2556622 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 862807-45-2

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2556622
CAS RN: 862807-45-2
M. Wt: 358.15
InChI Key: SNONQIWUVOYFQP-UHFFFAOYSA-N
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Description

The compound “N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring which is a heterocyclic compound . This ring is substituted with two chlorine atoms at the 4 and 7 positions . The benzothiazole is linked to a nitrofuran via a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole ring, followed by halogenation to introduce the chlorine atoms. The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative. The nitrofuran could be synthesized separately and then attached to the benzothiazole via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and furan), the electron-withdrawing nitro and carboxamide groups, and the electron-donating amino group . These features could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorine atoms could be replaced in a nucleophilic aromatic substitution reaction . The nitro group could be reduced to an amino group, and the carboxamide could undergo hydrolysis to yield a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Properties

Several studies have investigated the antibacterial properties of compounds similar to N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide. Notably, a study highlighted the design, synthesis, and evaluation of antibacterial properties of nitrofurantoin analogues bearing furan and pyrazole scaffolds, demonstrating their effectiveness against various bacterial strains (Hassan et al., 2020). Similarly, compounds with a furan-2-carboxamide-bearing thiazole structure were synthesized and showed notable antimicrobial activity against a range of microorganisms, indicating potential for pharmacological and medical applications (Cakmak et al., 2022).

Antileishmanial Activity

The antileishmanial activity of structurally related compounds has been studied extensively. Specifically, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents were synthesized and tested for their in vitro activity against the promastigote and amastigote forms of Leishmania major, showing significant biological activity (Tahghighi et al., 2011).

Antitumor Properties

The structure and functionality of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide show similarities to other compounds with reported antitumor properties. For instance, certain benzothiazole derivatives were synthesized based on structural analogs and demonstrated potent in vivo inhibitory effects on tumor growth, suggesting the potential for antitumor applications (Yoshida et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific biological target such as a protein or enzyme . The presence of multiple functional groups could allow for diverse interactions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential uses, and mechanism of action. It could also be modified to create new derivatives with improved properties or different activities .

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N3O4S/c13-5-1-2-6(14)10-9(5)15-12(22-10)16-11(18)7-3-4-8(21-7)17(19)20/h1-4H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNONQIWUVOYFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

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